1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine
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Overview
Description
1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that contains both a pyrazole and a thiophene ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to introduce the thiophene ring .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiophene or pyrazole rings .
Scientific Research Applications
1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: Known for its anti-inflammatory properties.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s disease.
Uniqueness
1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine is unique due to its specific combination of a pyrazole and thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13N3S |
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Molecular Weight |
207.30 g/mol |
IUPAC Name |
1-methyl-N-(1-thiophen-2-ylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H13N3S/c1-8(10-4-3-5-14-10)12-9-6-11-13(2)7-9/h3-8,12H,1-2H3 |
InChI Key |
ATPKXSQZUZIECP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC2=CN(N=C2)C |
Origin of Product |
United States |
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